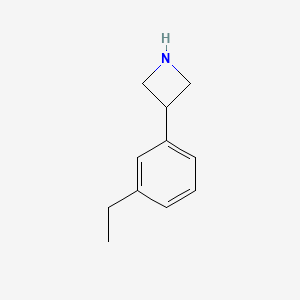

3-(3-Ethylphenyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

3-(3-ethylphenyl)azetidine |

InChI |

InChI=1S/C11H15N/c1-2-9-4-3-5-10(6-9)11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3 |

InChI Key |

HNQARHYRSTVKEY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C2CNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Ethylphenyl Azetidine and Analogues

Classical Approaches to Azetidine (B1206935) Ring Formation

Classical methods for forming the four-membered azetidine ring predominantly rely on intramolecular nucleophilic substitution reactions, where a nitrogen atom attacks an electrophilic carbon center positioned three atoms away.

Intramolecular Cyclization Strategies

One of the most fundamental and widely used strategies for azetidine synthesis is the intramolecular cyclization of acyclic precursors containing a nitrogen nucleophile and a leaving group at the γ-position. researchgate.net This typically involves an intramolecular S_N2 reaction.

γ-Haloamines are direct precursors for this cyclization. For instance, N-alkyl-4-chloroamines can undergo intramolecular cyclization in the presence of a base like lithium hexamethyldisilazide (LiHMDS) to form the corresponding N-alkylazetidines. rsc.org

More commonly, the synthesis starts from γ-aminoalcohols, which are often more stable and accessible. rsc.org The hydroxyl group of the γ-amino alcohol must first be converted into a better leaving group. This can be achieved using various reagents, followed by base-induced ring closure. A simple and efficient route involves treating the γ-amino alcohol with thionyl chloride (SOCl₂) to generate the γ-chloroamine in situ, which then cyclizes. rsc.orgarkat-usa.org Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate (using tosyl chloride, TsCl) or a mesylate, which are excellent leaving groups for the subsequent cyclization, often promoted by a base like potassium hydroxide (B78521) (KOH) or through methods like microwave-promoted synthesis. rsc.orgrsc.org Another effective method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to mediate the cyclization of γ-amino alcohols, offering a mild and efficient pathway to functionalized azetidines. acs.orgacs.org

A general scheme for this process is the reduction of β-amino esters to the corresponding γ-amino alcohols, followed by activation and cyclization. rsc.org For example, N-sulfonyl-β-amino esters can be reduced with lithium aluminum hydride (LAH), and the resulting γ-amino alcohols are then cyclized using TsCl and KOH in refluxing tetrahydrofuran (B95107) (THF) to produce N-sulfonylazetidines in high yields. rsc.org

| Activating Reagent | Leaving Group | Typical Conditions | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Chloride (-Cl) | Dichloromethane (DCM) | rsc.org |

| Tosyl chloride (TsCl) | Tosylate (-OTs) | KOH, THF, reflux | rsc.org |

| 1,1'-Carbonyldiimidazole (CDI) | Imidazole carbamate | Heat | acs.org |

| Mitsunobu Reagents (e.g., DEAD/PPh₃) | Triphenylphosphine oxide | Activation of hydroxyl group | acs.org |

A more recent and highly regioselective method for azetidine synthesis involves the intramolecular aminolysis of 3,4-epoxy amines. nih.govfrontiersin.org Specifically, the use of a lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) catalyst has been shown to effectively promote this cyclization. nih.govfrontiersin.orgdntb.gov.uanih.gov

A critical aspect of this reaction is the stereochemistry of the epoxy amine precursor. The La(OTf)₃-catalyzed reaction of cis-3,4-epoxy amines proceeds with high C3-selective intramolecular aminolysis, affording 3-hydroxyazetidine derivatives in high yields. nih.govfrontiersin.org This method demonstrates excellent tolerance for various functional groups, including those that are sensitive to acid or are Lewis basic. nih.govnih.gov In contrast, the corresponding trans-3,4-epoxy amines undergo a C4-selective intramolecular aminolysis under the same conditions, leading to the formation of 3-hydroxypyrrolidines via an anti-Baldwin 5-endo-tet cyclization. nih.govfrontiersin.org This divergent reactivity based on substrate geometry makes the methodology a powerful tool for selective heterocycle synthesis. frontiersin.org Computational studies have suggested that the coordination of the lanthanum(III) catalyst to the substrate and/or product is responsible for this remarkable difference in regioselectivity between the cis and trans isomers. nih.govfrontiersin.org

| Substrate Stereochemistry | Selectivity | Product | Reference |

|---|---|---|---|

| cis-3,4-Epoxy amine | C3-selective aminolysis (4-exo-tet) | Azetidine | nih.govfrontiersin.org |

| trans-3,4-Epoxy amine | C4-selective aminolysis (5-endo-tet) | Pyrrolidine (B122466) | nih.govfrontiersin.org |

From γ-Haloamines and γ-Aminoalcohols

Cycloaddition Reactions

Cycloaddition reactions offer an atom-economical approach to building the azetidine ring by forming two new bonds in a single step.

The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition between an imine and an alkene to yield an azetidine. researchgate.netnih.govrsc.orgrsc.orgrsc.org This method is one of the most efficient ways to construct functionalized azetidine rings directly. researchgate.netrsc.org The reaction is typically initiated by the UV irradiation of the imine, promoting it to an excited state that can then react with the alkene. researchgate.net

However, the application of this reaction has faced challenges due to competing non-productive relaxation pathways available to the photoexcited imine, such as E/Z isomerization or Norrish type I cleavage. researchgate.netspringernature.com To overcome these limitations, strategies have been developed that often involve the use of photosensitizers to facilitate intersystem crossing to the reactive triplet state of the imine. researchgate.net The reaction can be performed in both an intermolecular and intramolecular fashion. acs.org Recent advancements have led to the development of visible-light-mediated aza Paternò-Büchi reactions, which provide a milder and more selective alternative to UV irradiation for accessing complex, tricyclic azetidine structures. springernature.comacs.org

To circumvent the need for photochemical equipment and the challenges associated with excited-state reactivity, formal [2+2] cycloadditions mediated by chemical reagents have been developed. A notable example is the use of molecular iodine (I₂) to mediate the stereoselective synthesis of highly functionalized azetidines. nih.gov

In one reported method, a one-pot reaction between an α-amidomalonate and an enone in the presence of tetramethylguanidine (TMG) and I₂ affords polysubstituted azetidine derivatives in moderate to good yields and with high diastereoselectivity. nih.gov This transformation represents a formal [2+2] cycloaddition that proceeds under mild conditions. The versatility of this method is further highlighted by its ability to produce different heterocyclic scaffolds, such as 2,4-dioxo-1,3-diazabicyclo[3.2.0]heptanes, by simply changing the starting α-malonate derivative. nih.gov Another related strategy involves the room temperature iodocyclisation of homoallylamines, which stereoselectively produces 2-(iodomethyl)azetidine derivatives in high yield. researchgate.net

| α-Amidomalonate Substituent | Enone Substituents | Yield | Diastereomeric Ratio |

|---|---|---|---|

| -C(O)Ph | R¹=Ph, R²=H | 85% | >99:1 |

| -C(O)Ph | R¹=4-MeC₆H₄, R²=H | 82% | >99:1 |

| -C(O)Ph | R¹=4-ClC₆H₄, R²=H | 88% | >99:1 |

| -C(O)Ph | R¹=2-thienyl, R²=H | 75% | >99:1 |

| -C(O)OEt | R¹=Ph, R²=H | 76% | >99:1 |

[2+2] Photocycloaddition of Imines and Alkenes (Aza-Paternò-Büchi Reactions)

Modern Catalytic Approaches to Azetidine Scaffolds

The synthesis of azetidine rings, core components of many biologically active compounds, has been significantly advanced by modern catalytic methods. These approaches offer high efficiency, selectivity, and functional group tolerance, overcoming many limitations of classical synthetic routes. This section focuses on transition metal-catalyzed strategies for constructing the azetidine scaffold, providing a detailed overview of key methodologies.

Transition Metal-Catalyzed Syntheses

Transition metals have emerged as powerful catalysts for the formation of azetidines through various mechanistic pathways, including C-H amination, rearrangements, cyclizations, and cross-coupling reactions. These methods enable the construction of highly functionalized and structurally diverse azetidine analogues.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents an efficient strategy for synthesizing azetidines. organic-chemistry.orgnih.gov This method transforms γ-C(sp³)–H bonds into C–N bonds, leveraging a directing group to facilitate the cyclization. organic-chemistry.org A common and effective directing group is picolinamide (B142947) (PA), which, when attached to an amine substrate, enables the formation of azetidine, pyrrolidine, and indoline (B122111) compounds. organic-chemistry.orgnih.gov

The catalytic system typically involves a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), an oxidant like phenyliodine diacetate (PhI(OAc)₂), and a base. rhhz.netacs.org The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org This approach is valued for its use of relatively low catalyst loading, inexpensive reagents, and convenient operating conditions. nih.gov It demonstrates predictable selectivity, particularly for the activation of primary γ-C–H bonds. organic-chemistry.org The strategy has been successfully applied to the synthesis of various polycyclic azetidine scaffolds from readily available aliphatic amines. acs.org

Table 1: Examples of Palladium-Catalyzed Azetidine Synthesis

| Substrate Type | Catalyst System | Oxidant | Product Type | Yield (%) | Reference |

| Picolinamide (PA)-protected amine | Pd(OAc)₂ | PhI(OAc)₂ | Substituted Azetidine | High | organic-chemistry.org |

| PA-protected α-amino acid | Pd(OAc)₂/AcOH | PhI(OAc)₂ | Azetidine-α-amino acid | Good | rhhz.net |

| Aliphatic cycloalkyl amine | Palladium Catalyst | - | Azabicyclic scaffold | Good | acs.org |

| Pentacyclic triterpenoid (B12794562) picolinamide | Pd(OAc)₂/CuBr₂ | Additive | Azetidine derivative | Good | acs.org |

Copper(I) catalysis provides a unique pathway to azetidine derivatives through a cascade reaction involving rearrangements and cyclizations. acs.orgacs.org A notable example is the synthesis of azetidine nitrones from O-propargylic oximes. acs.org This process is catalyzed by a copper(I) source, often in combination with a ligand such as 2-aminopyridine. acs.orgacs.org

The reaction mechanism is intricate, proceeding through a tandem sequence in a single pot: a copper-catalyzed nih.govnih.gov-rearrangement of the O-propargylic oxime generates an N-allenylnitrone intermediate, which then undergoes a 4π-electrocyclization, followed by ring-opening and a final recyclization to yield the azetidine nitrone product. acs.org The substitution pattern on the starting alkyne and oxime moieties can significantly influence the reaction outcome, sometimes leading to the formation of exomethylene oxazolines as alternative products. acs.org These synthesized azetidine nitrones are versatile intermediates that can participate in further transformations, such as [3+2] cycloaddition reactions. acs.org

Table 2: Copper(I)-Catalyzed Synthesis of Azetidine Nitrones

| Substrate | Catalyst System | Key Intermediate | Product | Yield | Reference |

| O-propargylic oximes | Cu(I) / 2-aminopyridine | N-allenylnitrone | Azetidine nitrone | Moderate to Good | acs.orgacs.org |

| O-propargylic arylaldoximes | Copper(I) | N-allenylnitrone | Exomethylene azetidine nitrone | Good to Excellent | acs.org |

Lanthanide triflates have been identified as highly effective Lewis acid catalysts for the synthesis of azetidines via the intramolecular aminolysis of epoxy amines. Specifically, lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) promotes the highly regioselective cyclization of cis-3,4-epoxy amines to afford the corresponding 3-hydroxyazetidines in high yields. nih.govfrontiersin.orgnih.gov

This method is distinguished by its remarkable chemoselectivity and regioselectivity. The La(OTf)₃ catalyst activates the epoxide for nucleophilic attack by the tethered amine, even in the presence of acid-sensitive or Lewis basic functional groups within the substrate. nih.govfrontiersin.org The reaction proceeds via a C3-selective, 4-exo-tet cyclization pathway. researchgate.net The choice of solvent is crucial, with refluxing 1,2-dichloroethane (B1671644) (DCE) providing optimal conditions. researchgate.net Interestingly, the stereochemistry of the substrate is critical; while cis-epoxy amines yield azetidines, the corresponding trans-isomers undergo a C4-selective, 5-endo-tet cyclization to form 3-hydroxypyrrolidines. nih.govfrontiersin.org

Table 3: La(OTf)₃-Catalyzed Azetidine Synthesis from Epoxy Amines

| Substrate | Catalyst | Solvent | Temperature | Selectivity | Yield (%) | Reference |

| cis-3,4-epoxy amine | La(OTf)₃ | 1,2-Dichloroethane (DCE) | Reflux | C3-selective (4-exo-tet) | up to 81% | nih.govresearchgate.net |

| Styrene oxide-type cis-3,4-epoxy amine | La(OTf)₃ | DCE | Reflux | C3-selective | High | frontiersin.org |

A significant advancement in azetidine synthesis is the development of methods to create all-carbon quaternary centers at the C3 position. A powerful strategy for this involves a nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling reaction. nih.govacs.orgorganic-chemistry.org This method utilizes the strain-release of a bench-stable benzoylated 1-azabicyclo[1.1.0]butane (ABB) coupled with a wide range of commercially available boronic acids. nih.govacs.orgorganic-chemistry.org

The reaction employs a well-orchestrated polar-radical relay mechanism. acs.orgorganic-chemistry.org A single nickel source, such as NiBr₂, can synergistically provide both the nickel catalyst for the cross-coupling and the bromide catalyst required for the initial ring-opening of the ABB. nih.govacs.org This ring-opening step transforms the ABB into a redox-active azetidine intermediate, which then engages in the nickel-catalyzed radical cross-coupling pathway. organic-chemistry.orgnih.gov The methodology boasts a broad substrate scope with over 50 examples reported, excellent functional group tolerance, and scalability to the gram level, highlighting its utility in medicinal chemistry for creating complex azetidine analogues. nih.govacs.orgorganic-chemistry.org

Table 4: Nickel-Catalyzed Synthesis of Azetidines with All-Carbon Quaternary Centers

| Azetidine Precursor | Coupling Partner | Catalyst System | Mechanism | Product Feature | Reference |

| 1-Azabicyclo[1.1.0]butane (ABB) | Aryl/Vinyl Boronic Acids | NiBr₂ | Polar-Radical Relay | C3 All-Carbon Quaternary Center | nih.govacs.org |

| Benzoylated ABB | Commercial Boronic Acids | Nickel Catalyst | Suzuki Csp²-Csp³ Cross-Coupling | High functional group tolerance | organic-chemistry.orgorganic-chemistry.org |

Tantalum catalysts have been utilized for the synthesis of β-substituted azetidines through a hydroaminoalkylation reaction. rsc.orgdoi.org This process allows for the direct alkylation of unprotected secondary amines via C-H functionalization adjacent to the nitrogen atom. nih.govacs.org For the synthesis of β-alkylated N-heterocycles, a scalable one-pot alkylation/cyclization procedure is employed. nih.govacs.org

The methodology involves the tantalum-catalyzed hydroaminoalkylation of an alkene with an appropriate amine to form an intermediate, which then undergoes cyclization to afford the azetidine ring. rsc.org For example, the reaction between an amine and an alkene in the presence of a tantalum catalyst, followed by cyclization with reagents like tosyl fluoride (B91410) (TsF) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures, yields the corresponding β-substituted azetidine. rsc.org This atom-economic approach provides a novel route to 3-methylated azetidines, pyrrolidines, and piperidines. nih.gov

Table 5: Tantalum-Catalyzed Synthesis of β-Substituted Azetidines

| Amine Substrate | Alkene Substrate | Catalyst | Cyclization Conditions | Product | Reference |

| Unprotected secondary amine | Alkene | Tantalum catalyst | One-pot alkylation/cyclization | 3-Methylated azetidine | nih.govacs.org |

| Amine | Alkene | Tantalum catalyst | TsF, DBU, 130 °C | β-substituted azetidine | rsc.org |

Nickel-Catalyzed Cross-Coupling for All-Carbon Quaternary Centers

Organocatalysis in Azetidine Construction

Organocatalysis has emerged as a powerful tool for the synthesis of chiral azetidines, avoiding the use of metal catalysts. rsc.org These methods often rely on the formation of chiral enamines or iminium ions to induce stereoselectivity.

One notable organocatalytic approach involves the [2+2] annulation of aldehydes with aldimines. For instance, pyrrolidine-based catalysts can facilitate the reaction between an aldehyde and an aldimine to diastereoselectively form azetidin-2-ols. rsc.org The reaction proceeds through a chiral enamine intermediate, which then undergoes a [2+2] cycloaddition. rsc.org Similarly, L-proline has been used to catalyze the condensation of substituted aldehydes and anilines, forming Schiff bases that can undergo further transformations to yield optically pure 1,2,3-trisubstituted azetidines. rsc.org

The use of bifunctional organocatalysts, such as those derived from cinchona alkaloids, has enabled the enantioselective synthesis of spirooxindole-based azetidines through a formal [2+2] annulation of isatin-derived ketimines with allenoates. researchgate.net Pyrrolidinyl-tetrazole catalysts have also proven effective in promoting Michael addition reactions that can serve as a key step in the synthesis of functionalized azetidines. researchgate.net These organocatalytic methods provide a versatile platform for accessing a wide range of structurally diverse and enantioenriched azetidine derivatives. jst.go.jp

Light-Driven Synthetic Routes (Photochemical Methods)

Photochemical methods offer unique pathways to construct the strained azetidine ring by utilizing light energy to overcome thermodynamic barriers. beilstein-journals.org These reactions often proceed under mild conditions and can provide access to complex molecular architectures.

Visible Light-Enabled Aza Paternò-Büchi Reactions

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an atom-economical method for synthesizing azetidines. researchgate.netresearchgate.net Recent advances have focused on using visible light and photosensitizers to overcome the challenges associated with the photoreactivity of acyclic imines. researchgate.net

By matching the frontier molecular orbital energies of alkenes with those of acyclic oximes, successful visible-light-mediated aza Paternò-Büchi reactions have been developed using triplet energy transfer catalysis. researchgate.net This strategy has been applied to the synthesis of monocyclic azetidines from acyclic oximes and alkenes. researchgate.net The use of 2-isoxazoline-3-carboxylates as oxime surrogates, activated by an iridium photocatalyst, has expanded the scope of this reaction to a wide range of alkenes, leading to highly functionalized azetidines. nih.govthieme-connect.com These N-sulfonyl-protected azetidines can be readily deprotected to yield the free azetidines. acs.org The reaction is characterized by its operational simplicity and broad substrate scope. nih.gov

Intramolecular versions of the visible-light-enabled aza Paternò-Büchi reaction have also been developed, allowing for the synthesis of complex tricyclic azetidines from unactivated alkenes, which are of interest in medicinal chemistry due to their three-dimensional structures. acs.org

Norrish-Yang Cyclizations

The Norrish-Yang cyclization is another powerful photochemical method for constructing azetidine rings. beilstein-journals.orgnih.gov This intramolecular reaction involves a 1,5-hydrogen abstraction by an excited carbonyl group, followed by radical recombination to form the four-membered ring. nih.govnih.gov

This process typically starts from α-aminoacetophenones, which can be synthesized from the corresponding α-bromoacetophenones and amines. beilstein-journals.orgnih.gov Upon irradiation, these precursors form 3-hydroxyazetidines (azetidinols). beilstein-journals.orgdurham.ac.uk The efficiency of the cyclization can be influenced by the electronic properties of the aromatic ring and the nature of the nitrogen-protecting group. beilstein-journals.orgnih.gov For example, a benzhydryl protecting group has been shown to facilitate both the photochemical cyclization and subsequent ring-opening reactions. nih.gov

The Norrish-Yang cyclization has been successfully implemented in flow chemistry, enabling the multi-gram scale synthesis of 3-hydroxyazetidines with high reproducibility and short reaction times. durham.ac.uk This approach has been used to explore the functional group tolerance of the reaction, demonstrating that various substituents on the aromatic ring can be accommodated. durham.ac.uk The diastereoselectivity of the cyclization can be high, and in some cases, the reaction can be performed in the solid state to achieve enantioselectivity. acs.org

Stereoselective and Enantioselective Synthesis of Azetidine Derivatives

The biological activity of azetidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Diastereoselective Methods (e.g., Hydrozirconation, Oxirane Transformations)

Diastereoselective methods for azetidine synthesis often rely on substrate control, where the existing stereocenters in the starting material direct the stereochemical outcome of the reaction.

A notable example is the diastereoselective hydrozirconation of chiral allylic amines. acs.orgresearchgate.net Treatment of a Boc-protected chiral allylic amine with the Schwartz reagent generates a diastereomerically enriched organozirconium intermediate. Subsequent iodination and base-promoted intramolecular cyclization afford enantiomerically enriched cis-2,3-disubstituted azetidines. rsc.orgresearchgate.net

The ring transformation of appropriately substituted oxiranes provides another powerful strategy for the regio- and diastereoselective synthesis of azetidines. wikipedia.orgresearchgate.net For example, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can be controlled to selectively form either 2-(hydroxymethyl)azetidines or pyrrolidin-3-ols, depending on the reaction conditions. acs.org The reaction of benzylaminomethyloxiranes can be directed to form 2-arylazetidines with high regio- and diastereoselectivity under kinetic control, favoring the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine ring. researchgate.netacs.org This method exhibits remarkable functional group tolerance and is scalable. acs.org

Chiral Auxiliary and Catalyst-Mediated Approaches

The use of chiral auxiliaries and chiral catalysts provides a general and versatile approach to enantiomerically enriched azetidines. rsc.org

Chiral auxiliaries, such as (S)-1-phenylethylamine, can be employed as both a source of nitrogen and a controller of stereochemistry in the synthesis of azetidine-2,4-dicarboxylic acids. rsc.org The Ellman tert-butanesulfinamide has proven to be a particularly effective chiral auxiliary for the synthesis of C2-substituted azetidines. acs.orgrsc.org Condensation of 3-chloropropanal (B96773) with tert-butanesulfinamide, followed by organometallic addition and intramolecular cyclization, affords N-sulfinyl azetidines with high diastereoselectivity. acs.org The auxiliary can be readily cleaved to provide the enantioenriched C2-substituted azetidine. This method is applicable to a broad range of substituents at the C2-position, including aryl, vinyl, allyl, and alkyl groups. acs.org

Chiral catalysts are widely used in the enantioselective synthesis of azetidines. For instance, copper(I) catalysts paired with chiral bisphosphine ligands have been used for the highly enantioselective boryl allylation of azetines, providing access to chiral 2,3-disubstituted azetidines. acs.org This reaction creates two new stereogenic centers with high efficiency and stereocontrol. acs.org Copper(I) catalysts have also been employed in asymmetric Kinugasa/C-C coupling cascade reactions to synthesize densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov

Strain-Release Homologation (e.g., from Azabicyclo[1.1.0]butanes)

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. organic-chemistry.org This strategy allows for the modular construction of azetidines and has been successfully applied to the synthesis of various analogues. core.ac.uk

A key approach involves the generation of azabicyclo[1.1.0]butyl lithium, which can be trapped with a boronic ester. Subsequent N-protonation triggers a 1,2-metalate rearrangement, cleaving the central C–N bond to relieve ring strain and form a 3-substituted azetidine. organic-chemistry.orgcore.ac.uk This method is notable for its stereospecificity and broad applicability to various boronic esters. core.ac.uk

The versatility of ABBs is further demonstrated by their reaction with a range of electrophiles and nucleophiles, leading to diverse 1,3-disubstituted azetidines. researchgate.netthieme-connect.denih.gov For instance, treatment of ABBs with lithium halides in the presence of an electrophile results in the selective cleavage of the C3-N bond to furnish the corresponding azetidines. arkat-usa.org Additionally, radical strain-release photocatalysis using ABBs has emerged as a mild, visible-light-driven method to access densely functionalized azetidines. chemrxiv.org This approach utilizes an organic photosensitizer to generate radical intermediates that are intercepted by the ABB, leading to the desired azetidine products in high yields. chemrxiv.org

Recent advancements have also shown that azabicyclo[1.1.0]butyl carbinols, derived from ABBs, can undergo divergent strain-release reactions. Depending on the N-activating agent, these carbinols can be converted into either keto 1,3,3-substituted azetidines via a semipinacol rearrangement or spiroepoxy azetidines. nih.gov

Specific Strategies for 3-Substituted Azetidines, Including 3-(3-Ethylphenyl)azetidine Analogs

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of azetidin-2-ones, commonly known as β-lactams, is a well-established and frequently employed method for the synthesis of azetidines. acs.org This is largely due to the ready availability of β-lactam precursors. acs.orgresearchgate.net Various reducing agents can be used, with the choice often influencing the reaction's efficiency and chemoselectivity.

Commonly used reagents for the reduction of N-substituted β-lactams include diborane, lithium aluminum hydride (LiAlH₄), and alanes, which typically provide good yields of the corresponding azetidines while preserving the stereochemistry of the ring substituents. acs.org However, the use of Lewis acidic reagents like alanes can sometimes lead to undesired ring-opening, particularly with electron-rich substituents on the azetidine ring. rsc.org

To circumvent this, alternative methods have been developed. For example, sodium borohydride (B1222165) (NaBH₄) in isopropanol (B130326) has been used for the diastereoselective reduction of C-3 functionalized azetidin-2-ones to afford trans-azetidines. rsc.org More recently, monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) have been highlighted as efficient reagents for the selective reduction of β-lactams to enantiopure azetidines. nih.gov The reduction of alkenes with Graf's isocyanate to yield β-lactams, followed by reduction with aluminum hydride, has also been shown to produce spirocyclic azetidines. domainex.co.uk

| Reagent | Substrate | Product | Key Features |

| Diborane, LiAlH₄, Alanes | N-substituted azetidin-2-ones | N-substituted azetidines | Good yields, stereochemistry retained. acs.org |

| NaBH₄ | C-3 functionalized azetidin-2-ones | trans-Azetidines | Diastereoselective. rsc.org |

| AlH₂Cl, AlHCl₂ | β-Lactams | Enantiopure azetidines | High efficiency and selectivity. nih.gov |

| Aluminum hydride | β-Lactams from Graf's isocyanate | Spirocyclic azetidines | Access to angular spirocycles. domainex.co.uk |

Functionalization of Pre-formed Azetidines at C-3 Position

The direct functionalization of a pre-formed azetidine ring at the C-3 position is a powerful strategy for synthesizing diverse analogues. This approach avoids the need for de novo ring construction for each new derivative.

One common method involves the nucleophilic substitution of a leaving group at the C-3 position. For example, 3-iodoazetidines can be coupled with various Grignard reagents in the presence of an iron catalyst to introduce aryl, heteroaryl, vinyl, and alkyl groups. rsc.org Similarly, 3-chloroazetidines, which can be generated from the ring-opening of 1-azabicyclo[1.1.0]butane, are excellent precursors for substitution with a variety of carbon, nitrogen, sulfur, and oxygen nucleophiles. researchgate.net

Another strategy is the aza-Michael addition to 3-ylidene azetidines. For instance, (N-Boc-azetidin-3-ylidene)acetate, prepared from (N-Boc)azetidin-3-one, can react with various NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com This method provides a straightforward route to new heterocyclic amino acid derivatives containing the azetidine ring. mdpi.com

Furthermore, late-stage functionalization of azetidine-containing macrocyclic peptides has been demonstrated via chemoselective deprotection and substitution at the azetidine nitrogen. nih.gov

| Precursor | Reagent/Reaction | Product | Key Features |

| 3-Iodoazetidines | Grignard reagents, Iron catalyst | 3-Aryl/heteroaryl/vinyl/alkyl azetidines | Good to excellent yields. rsc.org |

| 3-Chloroazetidines | C, N, S, O nucleophiles | 3-Substituted azetidines | Retention of stereochemistry. researchgate.net |

| (N-Boc-azetidin-3-ylidene)acetate | NH-heterocycles (Aza-Michael) | 3-Substituted 3-(acetoxymethyl)azetidines | Simple and efficient. mdpi.com |

Grignard Reactions in 3-Substituted Azetidine Synthesis

Grignard reagents play a significant role in the synthesis of 3-substituted azetidines, acting as potent nucleophiles to introduce a wide range of substituents.

A prominent application is the iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents. rsc.orgrsc.org This method is effective for a variety of aryl, heteroaryl, vinyl, and alkyl Grignards, affording the corresponding 3-substituted azetidines in good to excellent yields. rsc.orgrsc.org The reaction tolerates different protecting groups on the azetidine nitrogen and substitution patterns on the Grignard reagent. rsc.org

Grignard reagents are also used in the synthesis of azetidine precursors. For example, the reaction of β-amino esters with Grignard reagents can lead to the formation of azetidin-2-ones (β-lactams). bhu.ac.in In another approach, the addition of a Grignard reagent to an N-sulfinylimine derived from 3-chloropropanal, followed by cyclization, provides access to chiral 2-substituted azetidines. This method has been shown to be scalable and proceeds with good diastereoselectivity for a range of Grignard reagents, including aryl, unbranched alkyl, and branched alkyl variants. acs.org

Furthermore, a titanium-mediated synthesis of spirocyclic NH-azetidines from oxime ethers can utilize alkyl Grignard reagents. nih.gov The proposed Kulinkovich-type mechanism involves the formation of a titanacyclopropane intermediate that reacts with the oxime ether to generate the azetidine ring. rsc.orgnih.gov

| Azetidine Precursor | Grignard Reagent | Catalyst/Conditions | Product |

| 3-Iodoazetidine (B8093280) | Aryl, heteroaryl, vinyl, alkyl | Iron catalyst | 3-Substituted azetidine rsc.orgrsc.org |

| β-Amino ester | Mesityl magnesium bromide | - | Azetidin-2-one bhu.ac.in |

| N-Sulfinylimine of 3-chloropropanal | Aryl, alkyl, vinyl | One-pot | Chiral 2-substituted azetidine acs.org |

| Oxime ether | Alkyl Grignard | Ti(IV) | Spirocyclic NH-azetidine nih.gov |

Suzuki-Miyaura Cross-Coupling for Aryl Substitution

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for introducing aryl and heteroaryl moieties. This reaction has been successfully applied to the synthesis of 3-arylazetidines.

A key strategy involves the coupling of a 3-haloazetidine derivative with a suitable boronic acid or ester. For example, a brominated pyrazole-azetidine hybrid has been coupled with various arylboronic acids using a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ to yield the desired 3-arylazetidine derivatives in moderate to excellent yields. mdpi.com

This methodology allows for the diversification of the azetidine scaffold with a wide range of aromatic and heteroaromatic groups, providing access to a library of compounds with potential biological activity. mdpi.com The conditions for the Suzuki-Miyaura coupling can be optimized to achieve high yields, making it a valuable method for the synthesis of compounds like this compound analogues. mdpi.com

| Azetidine Substrate | Coupling Partner | Catalyst/Base | Product | Yield |

| Brominated pyrazole-azetidine hybrid | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 3-Arylazetidine derivatives | 29-94% mdpi.com |

Synthesis of NH-Azetidines and Subsequent N-Functionalization

The synthesis of NH-azetidines, which have an unsubstituted nitrogen atom, is crucial as it provides a handle for subsequent N-functionalization, allowing for the introduction of a wide array of substituents.

One notable method for synthesizing NH-azetidines is the titanium-mediated coupling of oxime ethers with alkyl Grignard reagents or terminal olefins. nih.govresearchgate.net This approach, proceeding through a proposed Kulinkovich-type mechanism, furnishes structurally diverse spirocyclic NH-azetidines in a single step. nih.gov

Another powerful strategy involves the strain-release homologation of azabicyclo[1.1.0]butanes (ABBs) with boronic esters. organic-chemistry.orgcore.ac.uk This reaction initially forms an N-H azetidine boronic ester, which can then be further functionalized at the nitrogen atom. organic-chemistry.orgorganic-chemistry.org

Once the NH-azetidine is formed, the nitrogen can be readily functionalized through various standard reactions. For example, N-alkylation can be performed to introduce different alkyl or aryl groups. nih.gov This two-step sequence of synthesizing the core NH-azetidine followed by N-functionalization is a versatile approach for creating libraries of azetidine derivatives for applications such as drug discovery. nih.gov This is particularly relevant for creating analogues of this compound with varied N-substituents.

| Synthesis Method | Precursors | Product | Subsequent Functionalization |

| Titanium-mediated coupling | Oxime ethers, Grignard reagents/olefins | Spirocyclic NH-azetidines | N-Alkylation, N-Arylation nih.govnih.gov |

| Strain-release homologation | Azabicyclo[1.1.0]butanes, boronic esters | N-H azetidine boronic esters | N-Functionalization organic-chemistry.orgorganic-chemistry.org |

Ring-Opening Reactions

The strain within the azetidine ring makes it a prime candidate for ring-opening reactions, which are among its most well-documented transformations. These reactions typically proceed through the cleavage of one of the C-N bonds.

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.net Due to the stability of the ring compared to aziridines, these reactions often require activation, either by a Lewis acid or by converting the azetidine into a more reactive azetidinium salt. magtech.com.cn The process generally involves an SN2-type attack by a nucleophile on one of the carbon atoms adjacent to the nitrogen. nih.gov

A wide array of nucleophiles can be employed in these reactions. For instance, alcohols have been used to open 2-aryl-N-tosylazetidines in the presence of a Lewis acid like Cu(OTf)2, yielding 1,3-amino ethers. organic-chemistry.org Halide anions, delivered from sources like tetrabutylammonium (B224687) halides, are also effective in opening azetidinium salts to produce γ-haloamines. researchgate.net Other successful nucleophiles include thiols, amines, and various carbon nucleophiles. magtech.com.cnbeilstein-journals.org For this compound, activation would likely be required, after which a nucleophile could attack one of the ring carbons to yield a substituted γ-aminopropane derivative.

Regioselective Ring-Opening Processes

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is highly dependent on both electronic and steric factors. magtech.com.cn

Electronic Effects : When a substituent that can stabilize a positive charge in the transition state (such as an aryl or vinyl group) is present on a carbon adjacent to the nitrogen (the C2 or C4 position), nucleophilic attack preferentially occurs at that carbon. magtech.com.cn This is because the C-N bond is weakened by conjugation. For example, in 2-aryl-N-tosylazetidines, nucleophiles selectively attack the benzylic C2 position. organic-chemistry.org In the case of this compound, the substituent is at the C3 position and is not directly attached to a carbon involved in the C-N bond cleavage, meaning its electronic influence on regioselectivity would be less direct than a C2-substituent.

Steric Effects : In the absence of strong electronic influences, or when using sterically bulky nucleophiles, the attack typically occurs at the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn This is a classic S_N2 selectivity pattern governed by minimizing steric hindrance.

The table below summarizes the controlling factors in the regioselective opening of azetidines.

| Substituent Position | Controlling Factor | Site of Nucleophilic Attack |

| C2 (e.g., Aryl, Vinyl) | Electronic Effect | At the substituted C2 position |

| C2 (e.g., Alkyl) | Steric Hindrance | At the unsubstituted C4 position |

This table illustrates general regioselectivity trends in azetidine ring-opening reactions.

Reductive σ N–C Bond Cleavage

The C–N sigma (σ) bond of an azetidine ring can be cleaved under reductive conditions. This transformation is particularly notable in N-acylazetidines, where the amide bond's pyramidalization within the strained ring facilitates cleavage. A transition-metal-free method using sodium dispersions and 15-crown-5 (B104581) has been developed for the selective reductive cleavage of the N–C(sp³) bond in N-acylazetidines. mdpi.com This method shows high chemoselectivity, leaving less strained amides (like those in pyrrolidines or acyclic systems) untouched. mdpi.com While this specific reaction applies to N-acylated derivatives, it highlights a pathway for cleaving the azetidine ring that is distinct from nucleophilic attack on an activated species.

Ring-Expansion Reactions to Larger Heterocycles

The strain energy of the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger, often more synthetically challenging, nitrogen-containing heterocycles like pyrrolidines and piperidines. researchgate.net

Several strategies exist for these transformations:

magtech.com.cnnih.gov-Stevens Rearrangement : This reaction involves the formation of an ammonium (B1175870) ylide, typically from the reaction of an azetidine with a carbene precursor, followed by a rearrangement that inserts a carbon atom into the ring. This has been used to convert aziridines to azetidines and, in a similar fashion, azetidines to pyrrolidines. nih.gov

Reaction with Alkynes : Certain 2-alkenyl azetidines can undergo a researchgate.netresearchgate.net-sigmatropic rearrangement when treated with activated alkynes, leading to an expansion to eight-membered azocane (B75157) rings. thieme-connect.com

Formal [4+1] Cycloaddition : The reaction of 3-methyleneazetidines with diazo compounds, catalyzed by rhodium complexes, can lead to the formation of 4-methylenepyrrolidines. nsf.gov

These methods showcase the versatility of the azetidine ring as a precursor to a variety of larger heterocyclic systems.

Functional Group Transformations and Derivatization on the Azetidine Scaffold

Beyond reactions that cleave the ring, the azetidine scaffold itself can be functionalized without compromising the four-membered core. These transformations allow for the synthesis of a diverse library of substituted azetidines. chemrxiv.orgnih.govnih.gov

N-Functionalization : The nitrogen atom of a secondary azetidine, such as this compound (after removal of any N-protecting group), is nucleophilic and can readily undergo reactions like alkylation, acylation, and arylation to install a variety of substituents. acs.org

C-Functionalization : Direct C-H functionalization of azetidines is a powerful modern strategy. For instance, palladium-catalyzed intramolecular C(sp³)–H amination has been used to synthesize substituted azetidines. rsc.org Additionally, 3-aryl-azetidin-3-ols can serve as precursors to other 3,3-disubstituted azetidines through reactions like Friedel-Crafts alkylations or thiol alkylations, which proceed via a stabilized carbocation intermediate. acs.orgcore.ac.uk Recent work has also demonstrated the generation of radicals at the C3-position of 3-aryl-azetidines, which can then participate in C-C bond-forming reactions. acs.orgchemrxiv.org

A modular approach using azetidinyl trichloroacetimidates as electrophilic azetidinylating agents has also been developed, allowing for the direct attachment of the azetidine ring to a wide range of nucleophiles. chemrxiv.orgchemrxiv.org These methods provide robust pathways for creating diverse derivatives of parent scaffolds like this compound.

Direct C(sp³)−H Functionalization

Direct functionalization of C(sp³)–H bonds represents a powerful and atom-economical strategy for elaborating the azetidine scaffold. Palladium-catalyzed reactions have emerged as a prominent method for achieving such transformations. For instance, the intramolecular amination of C(sp³)–H bonds in γ-positions of picolinamide-protected amines has been shown to efficiently produce azetidines with low catalyst loading under convenient conditions. acs.org This highlights the potential to use unactivated C–H bonds as synthetic handles. acs.org

In 2018, Gaunt and co-workers described a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines. rsc.org This reaction is promoted by a combination of a benziodoxole tosylate oxidant and a silver acetate additive, which facilitates a key reductive elimination step from a Pd(IV) intermediate to form the azetidine ring. rsc.org Another notable example is the C(sp³)–H arylation of azetidines, which utilizes an 8-aminoquinoline (B160924) directing group. rsc.org This approach allows for the introduction of aryl groups onto the azetidine ring, a valuable transformation in medicinal chemistry. rsc.org

These methodologies underscore the potential for direct C-H functionalization on a pre-formed azetidine ring, suggesting that the C-H bonds on the azetidine core of this compound could be targets for similar transformations, enabling further diversification of its structure.

Diastereoselective Alkylation and Acylation

The stereocontrolled introduction of substituents onto the azetidine ring is crucial for the synthesis of chiral molecules with specific biological activities. Diastereoselective alkylation and acylation reactions have been developed to achieve this goal.

A study by Tayama and colleagues demonstrated the base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters. nih.gov They found that using diastereomerically pure borane (B79455) complexes of these substrates significantly improved both the yields and diastereoselectivities of the α-alkylated products. nih.gov For example, the benzylation of the tert-butyl ester borane complex afforded the α-benzylated product in 90% yield and as almost a single diastereomer. nih.gov This method provides a route to optically active α-substituted azetidine-2-carboxylic acid esters. nih.gov A similar strategy was also successfully applied to the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles, again utilizing N-borane complexes to achieve high diastereoselectivity. rsc.org

The Passerini reaction, a multicomponent reaction, has also been explored for the diastereoselective functionalization of azetidines. A study on a biocatalytically derived enantiopure azetidine-2-carboxyaldehyde showed that while classical Passerini conditions led to poor diastereoselectivity, the use of zinc bromide as a promoter significantly increased it. mdpi.com This methodology offers a broad scope for producing polyfunctionalized chiral azetidines. mdpi.com

These examples of diastereoselective transformations suggest that the azetidine ring of this compound, if appropriately functionalized (e.g., with a carboxyl or cyano group adjacent to the nitrogen), could undergo similar stereocontrolled alkylation and acylation reactions.

Lithiation and Electrophilic Trapping

The deprotonation of an α-carbon to the nitrogen atom in an azetidine ring, followed by trapping with an electrophile, is a powerful method for introducing substituents. The regioselectivity and stereoselectivity of this process are key considerations.

Research has shown that N-thiopivaloyl and N-tert-butoxythiocarbonyl (N-Botc) groups can effectively direct the lithiation of the azetidine ring. acs.org Interestingly, the choice of the N-thiocarbonyl group can influence the site of lithiation. For N-thiopivaloyl-2-alkyl-substituted azetidines, lithiation occurs at the already substituted 2-position, while the N-Botc group directs lithiation to the 4-position. acs.org

The stereochemical outcome of these reactions is also a subject of detailed study. The asymmetric α-lithiation and electrophile trapping of N-thiopivaloylazetidin-3-ol has been shown to produce a range of 2-substituted 3-hydroxyazetidines with generally good trans-diastereoselectivity. nih.gov However, the stereoselectivity can be dependent on the electrophile used. nih.gov For instance, deuteration leads to the cis-diastereoisomer. nih.gov These studies indicate that the stereochemical outcome is not solely determined by the initial deprotonation step but also by the nature of the incoming electrophile. nih.gov

Table 1: Diastereoselective Lithiation and Electrophilic Trapping of N-Thiopivaloylazetidin-3-ol nih.gov

| Electrophile (E) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| D₂O | 2-Deuterio-3-hydroxyazetidine | 75 | 10:90 |

| MeI | 2-Methyl-3-hydroxyazetidine | 78 | >95:5 |

| BnBr | 2-Benzyl-3-hydroxyazetidine | 85 | >95:5 |

| PhCHO | 2-(Hydroxy(phenyl)methyl)-3-hydroxyazetidine | 72 | >95:5 |

This table is based on data presented in the referenced literature and is for illustrative purposes.

This methodology could be applied to a derivative of this compound, allowing for the stereoselective introduction of a wide range of substituents at the 2-position of the azetidine ring.

Ring Transformations (e.g., Oxidation of Hydroxyazetidines)

The azetidine ring can undergo various transformations, including rearrangements and ring-opening reactions, often triggered by the functional groups present on the ring. Hydroxyazetidines are versatile intermediates for such transformations.

The oxidation of N-hydroxyazetidines has been studied as a route to four-membered cyclic nitrones (2,3-dihydroazete 1-oxides). scispace.comresearchgate.net These nitrones are highly reactive and can be further transformed. For example, the oxidation of an N-hydroxyazetidine with lead tetraacetate can lead to the formation of an N-acetoxy β-lactam. scispace.com The choice of oxidizing agent and reaction conditions can thus direct the outcome of the transformation.

Furthermore, 3-hydroxyazetidines can undergo rearrangement reactions. A novel rearrangement of 3-hydroxyazetidines initiated by a Ritter-type reaction has been shown to produce highly substituted 2-oxazolines in high yields. acs.org This transformation demonstrates the potential to convert the four-membered azetidine ring into a five-membered heterocyclic system. acs.org

While direct research on this compound is limited, a comprehensive understanding of the reactivity of the azetidine ring system provides a solid foundation for predicting its chemical behavior. The strain inherent in the four-membered ring, coupled with the directing effects of substituents, allows for a rich variety of chemical transformations. From direct C-H functionalization to stereoselective alkylations and ring transformations, the azetidine core is a versatile scaffold for the synthesis of complex molecules. It is highly probable that this compound would undergo many of the reactions described herein, making it a potentially valuable building block in medicinal chemistry and materials science. Further experimental investigation into this specific compound is warranted to fully elucidate its properties and synthetic utility.

Synthesis and Manufacturing of 3 3 Ethylphenyl Azetidine

Key Starting Materials and Reagents

The synthesis of 3,3-diarylazetidines has been achieved starting from commercially available N-Boc-azetidin-3-one. core.ac.uk A plausible route to this compound would similarly involve a precursor that can introduce the 3-ethylphenyl group. Key starting materials and reagents would likely include:

Azetidine (B1206935) precursors: N-protected azetidin-3-one (B1332698) or a derivative with a suitable leaving group at the 3-position.

Organometallic reagents: 3-Ethylphenylmagnesium bromide or 3-ethylphenyllithium for Grignard or organolithium addition reactions.

Protecting groups: Boc (tert-butyloxycarbonyl) is commonly used to protect the azetidine nitrogen during synthesis. core.ac.uk

Catalysts and reagents for cyclization: Lewis acids like aluminum chloride for Friedel-Crafts type reactions or bases for intramolecular cyclizations. core.ac.uk

Synthetic Pathways and Reaction Mechanisms

A likely synthetic pathway for this compound could mirror the synthesis of 3,3-diarylazetidines. core.ac.uk This would involve:

Nucleophilic Addition: The reaction of an N-protected azetidin-3-one with an organometallic reagent such as 3-ethylphenyllithium or 3-ethylphenylmagnesium bromide. This would form an N-protected 3-(3-ethylphenyl)azetidin-3-ol intermediate.

Reduction/Deprotection: The resulting tertiary alcohol could potentially be reduced, or the protecting group could be removed to yield the final product.

Alternatively, Hiyama cross-coupling reactions of 3-iodoazetidine (B8093280) with arylsilanes provide a route to 3-arylazetidines under mild conditions. organic-chemistry.org A similar approach could be envisioned using an appropriate (3-ethylphenyl)silane.

Another general method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide to form 1-arenesulfonylazetidines, which can be further modified. organic-chemistry.org

Purification and Isolation Techniques

Following the synthesis, purification of this compound would be crucial to remove unreacted starting materials, byproducts, and catalysts. Common laboratory and industrial purification techniques for such compounds include:

Extraction: To separate the product from the reaction mixture based on solubility.

Column Chromatography: A standard method for purifying organic compounds, often using silica (B1680970) gel as the stationary phase. google.com

Distillation: For liquid products, distillation under reduced pressure can be used for purification. google.com

Crystallization: If the product or a salt form is a solid, crystallization can be an effective purification method.

The purity of the final compound is typically assessed using analytical techniques like NMR spectroscopy and mass spectrometry.

Spectroscopic and Structural Elucidation of Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. A combination of ¹H, ¹³C, and advanced 2D NMR experiments provides a complete picture of the molecular framework of 3-(3-Ethylphenyl)azetidine.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types of protons and their connectivity within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic, azetidine (B1206935) ring, and ethyl group protons.

The aromatic region of the spectrum typically displays complex multiplets between δ 7.00 and 7.35 ppm, corresponding to the four protons on the 1,3-disubstituted phenyl ring. The protons of the strained azetidine ring are chemically distinct. The methine proton at the C3 position (H3), being adjacent to the phenyl group, is deshielded and appears as a multiplet around δ 3.95 ppm. The methylene (B1212753) protons at the C2 and C4 positions are diastereotopic and resonate as two distinct multiplets, often observed between δ 3.50 and 3.80 ppm. The N-H proton signal is typically a broad singlet whose chemical shift is concentration and solvent-dependent, usually appearing between δ 2.00 and 3.00 ppm.

The ethyl substituent gives rise to a characteristic quartet for its methylene protons (~δ 2.64 ppm) and a triplet for its methyl protons (~δ 1.23 ppm), consistent with a benzylic ethyl group. The coupling constants (J-values) derived from these signals confirm the adjacent relationships between proton groups.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.28 - 7.05 | m | - | 4H | Ar-H |

| 3.95 | quintet | 8.4 | 1H | Azetidine CH-3 |

| 3.75 | t | 8.4 | 2H | Azetidine CH₂-2/4 (one set of diastereotopic protons) |

| 3.58 | t | 8.4 | 2H | Azetidine CH₂-2/4 (one set of diastereotopic protons) |

| 2.64 | q | 7.6 | 2H | Ar-CH₂CH₃ |

| 2.45 | br s | - | 1H | N-H |

| 1.23 | t | 7.6 | 3H | Ar-CH₂CH₃ |

Carbon NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework. In the spectrum of this compound, a total of 10 distinct carbon signals are expected, confirming the presence of 11 carbon atoms with symmetry-induced equivalence for the C2 and C4 carbons of the azetidine ring under certain conditions.

The aromatic carbons resonate in the δ 125–145 ppm range. The two ipso-carbons (C1' and C3'), to which the ethyl and azetidine groups are attached, are found at the downfield end of this range. The four aromatic CH carbons produce signals around δ 125–129 ppm. The azetidine ring carbons are observed in the aliphatic region; the C3 methine carbon appears around δ 40 ppm, while the equivalent C2 and C4 methylene carbons resonate further downfield around δ 52 ppm due to their proximity to the electronegative nitrogen atom. The ethyl group carbons are readily identified by their characteristic shifts at approximately δ 29 ppm (-CH₂-) and δ 15 ppm (-CH₃-).

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 144.5 | Ar-C (C1') |

| 138.2 | Ar-C (C3') |

| 128.6 | Ar-CH |

| 127.1 | Ar-CH |

| 126.3 | Ar-CH |

| 125.8 | Ar-CH |

| 52.4 | Azetidine C-2/C-4 |

| 40.1 | Azetidine C-3 |

| 29.0 | Ar-CH₂CH₃ |

| 15.6 | Ar-CH₂CH₃ |

Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique used to probe the electronic environment of nitrogen atoms. For this compound, this analysis confirms the presence of a secondary amine nitrogen within a four-membered ring. The chemical shift of the nitrogen atom in an azetidine ring is characteristically found at a high field (negative value) relative to the standard nitromethane (B149229) reference. A typical ¹⁵N chemical shift for this compound would be observed in the range of -340 to -365 ppm. This value is indicative of a saturated, secondary amine environment and distinguishes it from other nitrogen-containing functional groups like amides or imines, thus providing definitive evidence for the integrity of the azetidine heterocycle.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the spatial proximity of protons, which is crucial for conformational analysis. Although this compound is achiral, a NOESY experiment provides valuable insight into its preferred three-dimensional shape in solution.

Key through-space correlations (cross-peaks) would be expected between:

The azetidine methine proton (H3) and the two ortho protons on the phenyl ring (H2' and H4').

The azetidine methylene protons (H2/H4) and the same ortho phenyl protons (H2' and H4').

The relative intensities of these NOE cross-peaks allow for the determination of the time-averaged torsional angle between the azetidine ring and the phenyl ring. This analysis helps to establish whether the phenyl substituent adopts a pseudo-equatorial or pseudo-axial orientation relative to the puckered azetidine ring, which is a critical aspect of its conformational profile.

¹⁵N NMR for Nitrogen Environment Analysis

Mass Spectrometry (HRMS for Molecular Formula Confirmation)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, the molecular formula is C₁₁H₁₅N.

Using electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺. The exact mass of this ion is calculated and compared to the experimentally measured value.

Calculated Mass for [C₁₁H₁₆N]⁺: 162.1283

Experimentally Found Mass: 162.1285

The excellent agreement between the calculated and found mass values (typically within 5 ppm error) provides unequivocal evidence for the molecular formula C₁₁H₁₅N, ruling out other potential elemental compositions with the same nominal mass.

X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography offers the most definitive structural information, providing a precise three-dimensional map of the molecule in the solid state. An X-ray crystallographic analysis of this compound would yield a wealth of structural data.

This analysis would precisely determine all bond lengths, bond angles, and torsional angles within the molecule. Of particular interest would be the geometry of the strained azetidine ring, including its degree of puckering, which is a characteristic feature of such systems. The analysis would also reveal the exact dihedral angle between the mean plane of the azetidine ring and the plane of the phenyl group, confirming the conformational preferences observed in solution-state NMR studies. Furthermore, the crystal structure would elucidate any intermolecular interactions, such as hydrogen bonding involving the azetidine N-H donor and a neighboring acceptor atom, which dictate the packing of molecules in the crystal lattice.

Determination of Absolute and Relative Stereochemistry

The determination of stereochemistry is crucial for understanding the biological activity and chemical properties of chiral molecules like this compound, which possesses a stereocenter at the C3 position of the azetidine ring. The relative and absolute configurations of azetidine derivatives are typically determined using a combination of spectroscopic techniques and X-ray crystallography.

For the unambiguous determination of absolute stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique provides a detailed three-dimensional map of the molecule's atomic arrangement in the solid state. In a study on enantioselective aza Paternò–Büchi reactions, the absolute and relative configuration of aryl-substituted azetidines were successfully elucidated using single-crystal X-ray crystallography. nih.gov For instance, the analysis confirmed a cis relationship between the aryl ring and a methyl substituent on the azetidine ring. nih.gov Similarly, the stereochemistry of a bicyclic azetidine with a C3 aryl group was confirmed by X-ray crystallography. researchgate.net Although a crystal structure for this compound has not been reported, this method would be definitive.

Chiral High-Performance Liquid Chromatography (HPLC) is another essential technique for separating enantiomers and determining enantiomeric excess, which is vital in asymmetric synthesis. The enantioselective synthesis of 2,3-disubstituted azetidines utilized chiral HPLC to determine the enantiomeric excess of the products. acs.org

Table 1: Spectroscopic and Crystallographic Methods for Stereochemical Determination of Azetidine Derivatives

| Technique | Information Provided | Example Application |

| ¹H NMR Spectroscopy | Relative stereochemistry through coupling constants (J-values). | Determination of cis and trans isomers in 3,4-disubstituted-2-azetidinones. mdpi.com |

| NOE Spectroscopy | Through-space proton-proton proximities to confirm relative configuration. | Confirmation of cis stereochemistry in substituted azetidines. nih.gov |

| Single-Crystal X-ray Diffraction | Unambiguous determination of absolute and relative stereochemistry; bond lengths and angles. | Elucidation of the absolute and relative configuration of various aryl-substituted azetidines. nih.govresearchgate.net |

| Chiral HPLC | Separation of enantiomers and determination of enantiomeric purity (ee). | Assessment of enantiomeric excess in the synthesis of chiral 2,3-disubstituted azetidines. acs.org |

Elucidation of Molecular Conformation and Crystal Structure

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict and understand the conformational preferences of molecules. Conformational analysis of N-substituted 3-aminoazetidine-3-carboxylic acids has been performed to study their peptide models. acs.org For this compound, computational studies could predict the preferred dihedral angle between the phenyl ring and the azetidine ring, as well as the puckering parameters of the azetidine ring itself.

Hirshfeld surface analysis, derived from X-ray crystallographic data, can be employed to visualize and quantify intermolecular interactions within the crystal lattice, such as hydrogen bonds and van der Waals forces. mdpi.com This analysis provides insights into the crystal packing and the forces governing the solid-state assembly of the molecules.

Table 2: Key Structural Parameters Obtained from X-ray Crystallography

| Parameter | Description | Significance |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Indicates bond strength and order. |

| Bond Angles | The angle formed between three connected atoms. | Defines the geometry around an atom. |

| Torsion Angles | The angle between the planes defined by two sets of three atoms. | Describes the conformation of the molecule. |

| Puckering Parameters | Quantify the degree and nature of non-planarity in a ring system. | Characterizes the conformation of the azetidine ring. |

| Intermolecular Interactions | Non-covalent interactions between molecules in the crystal. | Determines the crystal packing and solid-state properties. |

While specific crystallographic data for this compound is not currently available, the established techniques of single-crystal X-ray diffraction, complemented by spectroscopic methods and computational analysis, provide a robust framework for its complete structural elucidation.

Computational and Theoretical Investigations of Azetidine Systems

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of azetidine (B1206935) derivatives.

DFT calculations are widely used to predict the geometry and electronic nature of azetidine systems with a high degree of accuracy. nih.govnih.gov For a representative compound like 3-(3-Ethylphenyl)azetidine, these calculations would determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

DFT methods, such as B3LYP and M06-2X, combined with basis sets like 6-31G(d,p) or the correlation-consistent series (cc-pVDZ, cc-pVTZ), are employed to find the optimized equilibrium geometry of the molecule. nih.govacs.org For the azetidine ring itself, calculations reveal a puckered conformation to be more stable than a planar one, a feature that significantly impacts its reactivity. vulcanchem.com The bond angles within the four-membered ring are compressed to approximately 88° for the C-N-C moiety, which is a major source of its ring strain. vulcanchem.com

The electronic properties are also a key output of DFT studies. The introduction of a 3-ethylphenyl group influences the electron distribution across the azetidine ring. The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and stability. irjweb.comresearchgate.net For substituted azetidines, DFT can map electron density to identify the most likely sites for nucleophilic or electrophilic attack. rsc.org

Table 1: Representative Calculated Structural and Electronic Parameters for Azetidine Systems

Note: This table presents typical data ranges found in computational studies of substituted azetidines and related heterocycles. Specific values for this compound would require dedicated calculations.

| Parameter | Typical Calculated Value/Range | Method/Basis Set Example | Significance |

| C-N Bond Length | 1.46 - 1.48 Å | B3LYP/6-311G++(d,p) | Reflects the single bond character within the strained ring. irjweb.com |

| C-C Bond Length | 1.53 - 1.56 Å | B3LYP/6-311G++(d,p) | Longer than in unstrained alkanes due to ring pucker. irjweb.com |

| C-N-C Bond Angle | ~88° - 90° | MP2/cc-pVTZ | Highly compressed angle indicative of significant ring strain. nih.govvulcanchem.com |

| Ring Puckering Angle | 25° - 35° | 6-31G* | The degree to which the ring deviates from planarity to relieve strain. smu.edu |

| HOMO-LUMO Gap | 5 - 7 eV | DFT/B3LYP | Indicates chemical reactivity; a smaller gap suggests higher reactivity. vulcanchem.com |

The reactivity of azetidines is largely governed by their considerable ring strain energy, which is calculated to be approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is intermediate between the highly strained aziridines (~27 kcal/mol) and the much more stable five-membered pyrrolidines (~6 kcal/mol). researchgate.netresearchgate.net Computational methods, such as isodesmic and homodesmotic reactions, are used to quantify this strain energy. nih.govnih.gov

This inherent strain makes the azetidine ring susceptible to ring-opening reactions, as these reactions release the stored energy. researchgate.netresearchgate.net Computational studies show that the strain facilitates reactions that involve the cleavage of the C-N or C-C bonds. rsc.orgchemrxiv.org For 3-aryl substituted azetidines, computational models indicate that the stability of benzylic radicals or carbocations formed upon ring opening can be a significant driving force for reactivity. chemrxiv.org The strain energy not only makes the molecule reactive but also provides a unique thermodynamic driving force for transformations that would be unfavorable in unstrained systems. researchgate.net

Density Functional Theory (DFT) Calculations for Structural Parameters and Electronic Properties

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping the reaction mechanisms of azetidine derivatives. uniba.it DFT calculations can trace the entire reaction coordinate for processes like ring-opening, cycloadditions, or functionalizations. acs.orgresearchgate.net By calculating the energies of reactants, transition states, and products, chemists can determine activation barriers and reaction thermodynamics. acs.orgacs.org

For instance, in the formation of azetidines via [2+2] photocycloaddition (the aza Paternò-Büchi reaction), computational studies have been used to explore whether the mechanism is concerted or stepwise, often identifying diradical intermediates on a triplet potential energy surface. acs.orgresearchgate.netrsc.org Similarly, for ring-opening cross-coupling reactions catalyzed by transition metals like palladium, DFT studies have elucidated the full catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. researchgate.netacs.org These models can explain observed regioselectivity and stereospecificity by comparing the activation energies of competing pathways. researchgate.netacs.org Such insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Conformational Analysis and Dynamic Phenomena (e.g., N-Inversion, Ring Pucker)

The azetidine ring is not static; it undergoes dynamic conformational changes, including ring puckering and nitrogen inversion. mdpi.comcolab.ws The four-membered ring interconverts between equivalent puckered conformations. colab.ws Computational studies have shown that for the parent azetidine, the barrier to planarity (the transition state for ring inversion) is about 1.26 kcal/mol. smu.edu

Nitrogen inversion, where the substituent on the nitrogen atom flips from one side of the ring to the other, is another key dynamic process. The energy barrier for N-inversion in azetidines is lower than in the more strained aziridines, making the nitrogen center configurationally less stable in some cases. mdpi.comresearchgate.net This has significant implications in stereoselective reactions, where the inversion can lead to the erosion of stereochemical integrity or, conversely, allow for dynamic kinetic resolution. uniba.itmdpi.com

For a molecule like this compound, computational analysis can predict the preferred conformation. The bulky ethylphenyl group at the C3 position will influence the ring's puckering. Studies on similarly substituted azetidines show that bulky substituents tend to occupy a pseudo-equatorial position to minimize steric hindrance. researchgate.netcapes.gov.br The interplay between ring pucker and nitrogen inversion can be complex, and computational models are essential for understanding the relative energies of the different possible conformers. mdpi.comresearchgate.net

Prediction of Synthetic Accessibility and Reaction Outcomes

Modern computational chemistry has moved beyond analysis to prediction. Computer-assisted synthesis planning tools are increasingly used to forecast viable synthetic routes to target molecules. ucla.edu For azetidines, which can be challenging to synthesize, these predictive models are particularly valuable. mit.eduthescience.dev

By combining quantum mechanical calculations with machine learning algorithms, researchers can now predict the outcomes of reactions with remarkable accuracy. mit.eduthescience.devchemrxiv.org For example, computational models have been developed to prescreen which combinations of alkenes and imines will successfully form azetidines in photocatalyzed reactions. mit.eduthescience.dev These models calculate properties like frontier molecular orbital energies to predict reactivity. thescience.dev This predictive power saves significant time and resources in the lab by avoiding trial-and-error experimentation and identifying promising reaction pathways from the outset. ucla.edumit.edu Such approaches have been used to predict the successful synthesis of azetidine derivatives of existing FDA-approved drugs. mit.eduthescience.dev

Spectroscopic and Analytical Data for 3 3 Ethylphenyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons on the phenyl ring, and the protons of the azetidine (B1206935) ring. The azetidine protons would likely appear as complex multiplets due to their diastereotopic nature. vulcanchem.commdpi.com

¹³C NMR: The ¹³C NMR spectrum would display distinct signals for the carbons of the ethyl group, the aromatic carbons, and the carbons of the azetidine ring. core.ac.ukrdd.edu.iq

Precursors for Functionalized Acyclic Amines and Expanded Ring Systems

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The parent ion peak [M+H]⁺ would be expected at an m/z corresponding to the molecular formula C₁₁H₁₅N plus a proton.

Organocatalysts in Enantioselective Reactions (e.g., Henry, Michael Additions)

Infrared (IR) Spectroscopy

The IR spectrum would likely show characteristic absorption bands for N-H stretching of the secondary amine in the azetidine ring, C-H stretching from the aromatic and aliphatic groups, and C=C stretching from the aromatic ring.

Q & A

What are the key synthetic strategies to achieve high regioselectivity in 3-(3-Ethylphenyl)azetidine synthesis?

Basic

The regioselectivity of azetidine derivatives can be controlled using silylmethyl-substituted precursors. For example, tert-butyldiphenylsilylmethyl groups act as latent CH₂OH functionalities, directing cleavage patterns and stereochemistry during cycloaddition reactions. BF₃·Et₂O catalysis facilitates silicon migration, enabling efficient rearrangement to pyrrolidine frameworks while maintaining regiochemical control .

How can enantioselective synthesis of this compound derivatives be optimized?

Advanced

Chiral phosphoric acid catalysts induce enantioselectivity by activating specific tautomeric forms of intermediates. Computational studies suggest that activating the azetidine nitrogen and thione tautomer (Mode A) results in lower activation free energy compared to carbonyl activation (Mode B). Kinetic resolution and transition-state modeling are critical for optimizing asymmetric induction .

What methodologies resolve contradictions in reaction mechanisms involving azetidine intermediates?

Advanced

Contradictions in mechanistic pathways (e.g., thiol vs. thione activation) are addressed through comparative computational modeling (DFT calculations) and kinetic isotope effect (KIE) studies. Validating computational predictions with experimental data, such as free energy barriers and isotopic labeling, clarifies dominant pathways .

How should researchers characterize the purity and stability of this compound?

Basic

Use HPLC with UV detection and ¹H/¹³C NMR to assess purity. Stability under storage conditions (e.g., temperature, humidity) is evaluated via accelerated degradation studies. Monitor for hydrolytic or oxidative byproducts, referencing safety data sheet guidelines for handling hygroscopic or light-sensitive compounds .

What experimental models are suitable for studying the neuroinflammatory activity of this compound derivatives?

Advanced

BV2 microglial cells stimulated with lipopolysaccharide (LPS) are used to evaluate anti-neuroinflammatory effects. Measure NLRP3 inflammasome suppression via ELISA (IL-1β, TNF-α) and Western blot (NF-κB, MyD88). ROS generation assays (DCFH-DA probe) validate oxidative stress modulation .

How do structural modifications of this compound impact dopamine transporter (DAT) affinity?

Advanced

Substituting the azetidine ring with diarylmethoxyethylidenyl groups enhances DAT selectivity over serotonin (SERT) and norepinephrine (NET) transporters. Radioligand binding assays (³H-WIN35428) in rat brain homogenates quantify affinity. SAR studies prioritize N-alkyl substituents for improved blood-brain barrier penetration .

What safety protocols are essential for handling this compound in laboratory settings?

Basic

Follow GHS hazard guidelines: use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust/aerosols. For spills, absorb with inert materials (silica gel) and dispose as hazardous waste. Emergency procedures include rinsing exposed skin/eyes with water and consulting SDS for first-aid measures .

How can computational tools predict the biological activity of novel azetidine analogs?

Advanced

Molecular docking (AutoDock Vina) and pharmacophore modeling identify binding poses with targets like NLRP3 or DAT. ADMET prediction tools (SwissADME) assess bioavailability and toxicity. Validate in silico results with in vitro assays to prioritize candidates for synthesis .

What analytical techniques quantify this compound in complex matrices (e.g., plasma)?

Advanced

LC-MS/MS with MRM (multiple reaction monitoring) achieves nanogram-level sensitivity. Use deuterated internal standards (e.g., d₃-azetidine) to correct matrix effects. Validate method parameters (linearity, LOD/LOQ) per ICH guidelines for pharmacokinetic studies .

How do reaction solvents influence the yield of azetidine cycloaddition reactions?

Basic